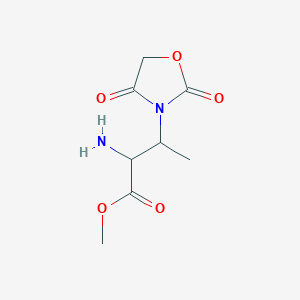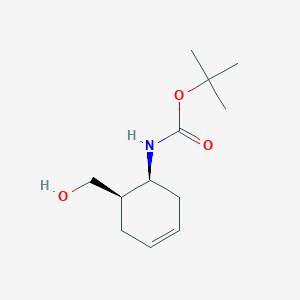
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, also known as DFEPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is involved in various synthetic and functionalization processes. For example, the compound is used in the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Such compounds are synthesized through strategies involving deoxygenative fluorination and displacement reactions, leading to functionally diverse molecules (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Electrocatalysis
In the field of electrocatalysis, derivatives of pyridinecarboxylic acids like 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid show potential. For instance, iron porphyrins with pyridyl groups are effective in catalyzing the reduction of dioxygen in aqueous solutions. The position of the pyridyl groups significantly influences the selectivity of the reaction, demonstrating the importance of structural variation in such compounds (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Organic Chemistry Reactions
In organic chemistry, 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is utilized in reactions such as deoxyfluorination of carboxylic acids to acyl fluorides. This process is significant for the formation of various organic compounds, including amides, under mild conditions (Brittain & Cobb, 2021).
Coordination Chemistry
In coordination chemistry, pyridinecarboxylic acid derivatives are used to synthesize coordination polymers with interesting properties. For example, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form diverse products, including coordination polymers and metallomacrocycles. These compounds are of interest due to their potential applications in molecular recognition and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Computational and Spectroscopic Studies
Computational and spectroscopic studies of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid provide insights into its structural and electronic properties. These studies are crucial for understanding its reactivity and potential applications in various fields (Vural, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKTWMITDYKATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)







![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)
